REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Cl:10][CH2:11][CH2:12]Br.C(#N)C>C(Cl)Cl>[Cl:10][CH2:11][CH2:12][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.502 mL
|
Type
|
reactant
|
Smiles
|
ClCCBr
|
Name
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TEA
|
Quantity
|
0.7 mL
|
Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)#N
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The vial was irradiated with microwaves for 1 hour at 80° C
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Duration
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1 h
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Type
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WASH
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Details
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washed with water (1×10 ml)
|
Type
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CUSTOM
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Details
|
The organic layer was dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
the residue was purified by flash column chromatography (silica, Hexane/EtOAc 95:5 to 0:1)
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Type
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CUSTOM
|
Details
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The product was isolated as a violet solid (400 mg; 52%)
|
Name
|
|
Type
|
|
Smiles
|
ClCCN1CCC2=CC=CC=C12
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |